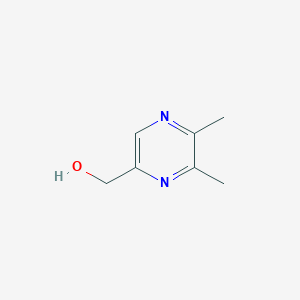

(5,6-Dimethylpyrazin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(5,6-dimethylpyrazin-2-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9-7(4-10)3-8-5/h3,10H,4H2,1-2H3 |

InChI Key |

JQYGKXNNSAWQMZ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N=C1C)CO |

Canonical SMILES |

CC1=NC=C(N=C1C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dimethylpyrazin 2 Yl Methanol and Analogues

Strategies for Constructing the Pyrazine (B50134) Core

The formation of the pyrazine ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. Various strategies have been developed to efficiently construct this aromatic system.

Condensation Reactions of Diamines with Diketones

A classical and straightforward method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-diketone. This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine.

A greener approach to this method involves a one-pot reaction using aqueous methanol (B129727) as the solvent and a catalytic amount of potassium tert-butoxide at room temperature. researchgate.net This method avoids the need for expensive catalysts or harsh oxidizing agents. The general applicability of this procedure has been demonstrated with a variety of structurally diverse 1,2-dicarbonyls and 1,2-diamines, consistently providing good yields. researchgate.net For instance, the reaction of benzil (B1666583) with ethylene (B1197577) diamine in the presence of potassium tert-butoxide in aqueous methanol yields 2,3-diphenylpyrazine. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Benzil | Ethylene diamine | t-BuOK | Aqueous Methanol | 2,3-Diphenylpyrazine |

| 1,2-Diketone | 1,2-Diamine | t-BuOK | Aqueous Methanol | Substituted Pyrazine |

Cyclization Approaches Utilizing α-Hydroxy Ketones

The use of α-hydroxy ketones as precursors for the pyrazine ring offers an alternative to α-diketones. A notable method involves a manganese dioxide (MnO₂) catalyzed tandem oxidation process where the α-hydroxy ketone is reacted with a 1,2-diamine. researchgate.net This process, however, has been reported to have limitations such as moderate yields and the requirement for a high loading of the catalyst. researchgate.net

More recent advancements have focused on optimizing the reaction of α-hydroxy ketones with a nitrogen source. Systematic variation of reaction conditions such as temperature, time, carbon-to-nitrogen mole ratios, and pH can be employed to maximize the yield and control the distribution of pyrazine products. rushim.ru For example, reacting 1-hydroxy-2-propanone (acetol) with ammonium (B1175870) hydroxide (B78521) allows for the synthesis of various pyrazine derivatives, with the product distribution being significantly influenced by the reaction parameters. rushim.ru Changing the carbon source to other α-hydroxy ketones like 1-hydroxy-2-butanone or 3-hydroxy-2-butanone can shift the product distribution towards higher molecular weight pyrazines. rushim.ru

Dehydrogenation Pathways of Pyrazines

The aromatization of a pre-existing saturated or partially saturated pyrazine ring system is a key strategy for pyrazine synthesis. This is commonly achieved through the dehydrogenation of piperazines or dihydropyrazines.

Vapor-phase dehydrogenation of piperazines over various catalysts is a well-established industrial method. commonorganicchemistry.com Catalysts such as copper-chromium, copper-zinc-chromium, and those containing cobalt, nickel, or iron oxides have been employed. researchgate.netsynthonix.com The process typically involves passing the vaporized piperazine (B1678402) over a heated catalyst bed, with temperatures ranging from 350-450°C. commonorganicchemistry.comsynthonix.com The catalyst activity can diminish over time but can often be regenerated through oxidation and subsequent reduction. commonorganicchemistry.com

Homogeneous catalysis offers an alternative under milder conditions. For instance, manganese pincer complexes have been utilized for the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. google.comyoutube.com This reaction proceeds via the initial dehydrogenation of the amino alcohol to an aldehyde intermediate, which then self-couples to form a dihydropyrazine. Subsequent metal-catalyzed dehydrogenation yields the aromatic pyrazine, with hydrogen gas and water as the only byproducts. google.comyoutube.com Palladium catalysts have also been shown to effectively dehydrogenate piperazines to pyrazines in high yields. researchgate.net

| Precursor | Catalyst | Method | Product |

| Piperazine | Co, Ni, Cu, or Fe₂O₃ | Vapor-phase dehydrogenation | Pyrazine |

| 2-Amino alcohol | Manganese pincer complex | Homogeneous catalysis | 2,5-Disubstituted pyrazine |

| Piperazine | Palladium catalyst | Homogeneous catalysis | Pyrazine |

Synthesis of Pyrazinyl Methanol Moieties

Once the pyrazine core is established, the introduction of a methanol group is a critical step in the synthesis of (5,6-Dimethylpyrazin-2-yl)methanol. A common and effective method is the reduction of a corresponding pyrazine carboxylic acid derivative.

Reduction Reactions of Pyrazine Carboxylic Acid Derivatives to Alcohols

The reduction of carboxylic acid derivatives, particularly esters, to primary alcohols is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, they often lack selectivity. commonorganicchemistry.com Borohydride (B1222165) reagents offer a milder and often more selective alternative.

Sodium borohydride (NaBH₄) is generally considered a mild reducing agent and is typically unreactive towards esters under standard conditions. commonorganicchemistry.com However, its reactivity can be enhanced to facilitate the reduction of esters, including aromatic and heterocyclic esters, to their corresponding alcohols.

The reduction of esters with NaBH₄ is often sluggish but can be achieved by using a large excess of the reagent, elevated temperatures, or by using specific solvent systems. researchgate.net A common and effective method involves using methanol or ethanol (B145695) as the solvent, which can participate in the reaction to form more reactive alkoxyborohydride species. Aromatic esters can be successfully reduced to the corresponding alcohols using a sodium borohydride-methanol system, often by refluxing in a solvent like tetrahydrofuran (B95107) (THF) for several hours, with yields reported to be as high as 90%. researchgate.net

The reactivity of sodium borohydride can also be increased by the addition of Lewis acids or metal salts. For example, the presence of lithium chloride (LiCl) in diglyme (B29089) or THF can catalyze the reduction of esters by NaBH₄. researchgate.netgoogle.com This combination effectively generates lithium borohydride (LiBH₄) in situ, which is a more potent reducing agent than NaBH₄ alone. commonorganicchemistry.com

The synthesis of this compound would first involve the esterification of 5,6-dimethylpyrazine-2-carboxylic acid to its corresponding ester, for instance, the methyl or ethyl ester. This pyrazine ester can then be reduced to the target alcohol using an appropriate borohydride-based method.

| Ester Substrate | Reducing System | Solvent | Conditions | Product |

| Aromatic Ester | NaBH₄/Methanol | THF | Reflux | Aromatic Alcohol |

| General Ester | NaBH₄/LiCl | Diglyme/THF | Room Temp to Reflux | Primary Alcohol |

| Aliphatic Ester | LiBH₄ | THF/Ethanol | Room Temperature | Primary Alcohol |

| Aromatic Ester | NaBH₄ | Diglyme | 162 °C | Benzyl (B1604629) Alcohol |

Direct Synthesis Routes from Precursors

The direct synthesis of pyrazine alcohols and their analogues can be achieved through several routes, often involving the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net Another significant method is the self-condensation of α-aminocarbonyl compounds. researchgate.net

A notable direct route is the dehydrogenative self-coupling of β-amino alcohols. nih.govacs.org This method offers a one-step, sustainable, and atom-economical approach to symmetrically substituted pyrazines. nih.gov For instance, the self-coupling of 2-aminopropane-1-ol, catalyzed by a manganese pincer complex, yields 2,5-dimethylpyrazine (B89654). While this specific reaction produces an analogue, the methodology suggests a plausible pathway to this compound by selecting a precursor that contains a protected hydroxymethyl group. The synthesis of 2,5-disubstituted pyrazine alkaloids has been demonstrated through the homodimerization of α-amino aldehydes, which are readily synthesized from common amino acids, followed by air oxidation. nih.gov

Furthermore, pyrazine derivatives can be synthesized from the reaction of cellulosic-derived sugars with ammonium hydroxide and amino acids. oup.com It has been noted that pyrazines with a hydroxyl group, such as 5-methyl-2-pyrazinylmethanol, can be synthesized through such reactions. oup.com

Catalytic Systems in Pyrazine Alcohol Synthesis

Catalysis plays a pivotal role in the synthesis of pyrazine alcohols, enabling efficient and selective transformations. Both transition metal catalysts and biocatalysts have been effectively employed.

Role of Transition Metal Catalysts

Transition metal-catalyzed reactions are fundamental for creating carbon-carbon bonds in pyrazine synthesis. utwente.nlrsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are widely used for the functionalization of pyrazines. utwente.nlrsc.org These methods allow for the introduction of various substituents onto the pyrazine ring, which can be a key step in the synthesis of complex pyrazine alcohols.

More recently, earth-abundant base metals like manganese have gained attention. nih.govacs.org Acridine-based manganese pincer complexes have proven to be effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. nih.govacs.org This reaction proceeds with the liberation of only water and hydrogen gas as byproducts, highlighting its environmental and economic advantages. nih.govacs.org The proposed mechanism involves the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent metal-catalyzed dehydrogenation to form the aromatic pyrazine ring. acs.org

| Catalyst Type | Reaction | Precursors | Products | Reference |

| Manganese Pincer Complex | Dehydrogenative self-coupling | 2-Amino Alcohols | 2,5-Disubstituted Pyrazines | nih.gov, acs.org |

| Palladium Catalyst | Cross-coupling (e.g., Suzuki) | Halogenated Pyrazines, Boronic Acids | Functionalized Pyrazines | utwente.nl, rsc.org |

| Ruthenium Pincer Complex | Dehydrogenative coupling | 2-Amino Alcohols | 2,5-Disubstituted Symmetrical Pyrazines | nih.gov |

Biocatalysis in Pyrazine Derivative Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing pyrazine derivatives. nih.gov Enzymes can operate under mild conditions, reducing energy consumption and the formation of hazardous byproducts. youtube.com

The biosynthesis of pyrazines often utilizes microorganisms like Bacillus subtilis. nih.gov These bacteria can produce a range of alkylpyrazines, and the addition of precursors such as L-threonine can stimulate the production of specific derivatives like 2,5-dimethylpyrazine. nih.gov

Enzymes such as alcohol dehydrogenases (ADHs) are particularly relevant for the synthesis of chiral alcohols. nih.gov For instance, (R)-selective ADH from Lactobacillus kefir and (S)-selective ADH from Thermoanaerobacter brokii can be used for the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govnih.gov This approach is valuable for producing optically pure pyrazine alcohols. An enzymatic cascade has been demonstrated for the synthesis of enantiomerically pure propargylic alcohols from racemic starting materials, highlighting the potential for complex alcohol synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound and its analogues. rasayanjournal.co.in This involves careful consideration of solvent choice, reaction conditions, and atom economy.

Solvent Selection and Reaction Conditions

The choice of solvent significantly impacts the environmental footprint of a synthesis. rasayanjournal.co.in Green solvents are characterized by low toxicity and biodegradability. rasayanjournal.co.in In pyrazine synthesis, there is a move away from hazardous solvents like dichloromethane (B109758) (DCM) towards more benign alternatives. oup.com For instance, deep eutectic solvents (DESs) have been used as both catalysts and green solvents for the preparation of pyrazine derivatives. acs.org

The polarity of the solvent is also a critical factor in the extraction and purification of pyrazine products. oup.com For pyrazines containing a hydroxyl group, like 5-methyl-2-pyrazinylmethanol, a more polar solvent is required for effective extraction. oup.com Research has shown that while hexane (B92381) is effective for extracting alkyl-substituted pyrazines, a more polar solvent like DCM is needed for those with hydroxyl groups. oup.com

Reaction conditions are also optimized to be more environmentally friendly. This includes conducting reactions at ambient temperature and pressure when possible to minimize energy consumption. youtube.com Biocatalytic approaches are particularly advantageous in this regard, as they typically operate under mild aqueous conditions. youtube.com

| Solvent | Application | Observation | Reference |

| Hexane | Extraction | Effective for alkyl-substituted pyrazines, less so for hydroxylated pyrazines. | oup.com |

| Dichloromethane (DCM) | Extraction | More effective for polar, hydroxyl-containing pyrazines. | oup.com |

| Deep Eutectic Solvents (DESs) | Reaction Medium/Catalyst | Sustainable and environmentally friendly alternative for pyrazine synthesis. | acs.org |

| Toluene | Reaction Medium | Used in manganese-catalyzed dehydrogenative coupling. | nih.gov |

| 1,4-Dioxane | Reaction Medium | Higher yields in some manganese-catalyzed reactions compared to toluene. | nih.gov |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. youtube.com A high atom economy indicates that minimal waste is generated. youtube.com

Synthetic routes with high atom economy are highly desirable. The dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes is an excellent example of an atom-economical reaction, as the only byproducts are water and hydrogen gas. nih.govacs.org In contrast, many traditional synthetic methods generate significant amounts of waste, leading to poor atom economy. nih.gov

Chemical Reactivity and Organic Transformations of 5,6 Dimethylpyrazin 2 Yl Methanol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functional group in (5,6-dimethylpyrazin-2-yl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. The conversion of this compound to 5,6-dimethylpyrazine-2-carbaldehyde, the corresponding aldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. researchgate.net Pyridinium chlorochromate (PCC) is a suitable reagent for this purpose, effectively oxidizing primary alcohols to aldehydes in a single step. researchgate.netnih.gov The reaction with PCC stops at the aldehyde stage because it is typically carried out in non-aqueous conditions, which prevents the formation of the hydrate (B1144303) intermediate necessary for further oxidation. researchgate.net

For the full oxidation to 5,6-dimethylpyrazine-2-carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated from chromium trioxide or potassium dichromate in acidic solution) are commonly used. researchgate.netchemrxiv.org To ensure the reaction proceeds to the carboxylic acid, the oxidizing agent is used in excess, and the reaction is often heated under reflux. researchgate.net This ensures that the initially formed aldehyde remains in the reaction mixture and undergoes a second oxidation step. researchgate.netunizar.es The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the adjacent carbon to form the carbonyl group. unizar.es

A modern and sustainable alternative to traditional oxidation is photocatalytic acceptorless dehydrogenation (AAD), which converts alcohols into carbonyl compounds while producing molecular hydrogen as the sole byproduct. rsc.org This process can be driven by visible light and is often catalyzed by transition metal complexes or semiconductor materials. nih.govrsc.org For heteroaromatic alcohols like this compound, this method offers a green pathway to the corresponding aldehyde.

Various catalytic systems have been developed for the photocatalytic dehydrogenation of alcohols. Ruthenium(II) complexes, for instance, have been shown to efficiently catalyze the dehydrogenation of benzylic alcohols to carboxylates under visible light in aqueous media. rsc.org Other systems, such as gold-palladium alloy nanoparticles supported on inert oxides, can catalyze the oxidant-free dehydrogenation of aromatic alcohols to aldehydes at ambient temperatures, with their activity enhanced by visible light. researchgate.net The mechanism often involves the photo-excitation of the catalyst's conduction electrons, which are then injected into the adsorbed alcohol molecule, promoting hydrogen abstraction. researchgate.net Another approach uses TiO2 as a photocatalyst, where visible-light irradiation induces a ligand-to-metal charge transfer (LMCT) with the surface-adsorbed alcohol, leading to the co-production of the aldehyde and H2. nih.gov

The pyrazine (B50134) moiety itself can be used to form specific oxidizing agents. A chromium(VI)-pyrazine complex (PZCC), synthesized from pyrazine and chromium(VI) trioxide, has been studied for the oxidation of alcohols. rsc.org In the presence of an acid catalyst in a solvent like N,N'-dimethylformamide, PZCC effectively oxidizes benzyl (B1604629) alcohol and its derivatives. rsc.org

Kinetic studies on the oxidation of substituted benzyl alcohols by PZCC revealed that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. rsc.org The Hammett reaction constant (ρ) was determined to be -0.70 at 308 K, indicating the development of a positive charge at the reaction center in the transition state. rsc.org This data supports a mechanism involving a hydride ion transfer from the alcohol to the chromium complex in the rate-determining step of the oxidation process. rsc.org The stoichiometry of the reaction between an alcohol substrate and pyrazinium chlorochromate (PzCC) was found to be 1:2, meaning one mole of the alcohol consumes two moles of the oxidant. rsc.org The reaction is believed to proceed through a two-electron oxidation pathway, involving a chromium(IV) intermediate. rsc.org

Derivatization Chemistry at the Hydroxyl Moiety

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of various functional compounds such as esters and amides.

This compound can undergo esterification with carboxylic acids, typically under acidic catalysis, to form the corresponding esters. This reversible reaction, known as Fischer esterification, involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. researchgate.net The process generally follows a mechanism where the acyl-oxygen bond of the carboxylic acid is broken and the hydroxyl group is replaced by the alkoxy group from the alcohol. researchgate.net

The kinetics of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Increasing the reaction temperature generally enhances the reaction rate. nih.govosti.gov Since esterification is an equilibrium-limited reaction, using an excess of one reactant, typically the alcohol, can shift the equilibrium toward the product side, increasing the conversion of the carboxylic acid. nih.govosti.gov The choice of catalyst, such as mineral acids or solid acid catalysts like ion-exchange resins, also plays a crucial role in the reaction rate. nih.gov

Table 1: Factors Affecting Esterification Reaction Kinetics

| Parameter | Effect on Reaction Rate/Conversion | Rationale |

| Temperature | Increases with increasing temperature. nih.govosti.gov | Provides molecules with higher kinetic energy, leading to more frequent and energetic collisions. |

| Catalyst Loading | Rate increases with higher catalyst concentration up to an optimal point. nih.gov | More active sites are available for the reaction to occur. |

| Molar Ratio | Increasing the excess of alcohol drives the reaction forward. nih.govosti.gov | Shifts the chemical equilibrium towards the formation of the ester product (Le Chatelier's Principle). |

| Water Removal | Removing water as it forms increases conversion. | As a product, removing water shifts the equilibrium towards the products. |

Amides are traditionally synthesized from carboxylic acids, but the direct conversion of esters provides an alternative route. An ester of this compound can be converted into a (5,6-dimethylpyrazin-2-yl)methyl amide through various methods. While the reaction of unactivated esters with most amines often requires harsh conditions, catalytic methods have been developed to facilitate this transformation. osti.gov

One modern approach involves the nickel-catalyzed reductive coupling of unactivated esters with nitroarenes to directly form aromatic amides. Another strategy is the nickel-catalyzed activation and cleavage of the amide C–N bond, which has been applied to the conversion of amides to esters; the reverse transformation, ester to amide, is a key area of research. Catalytic methods for the direct aminolysis of unactivated esters are particularly valuable in pharmaceutical synthesis. osti.gov These reactions can be promoted by catalysts based on zirconium, copper, or boronic acids.

Reactivity of the Pyrazine Ring System

The electronic character of the pyrazine ring is a dominant factor in its chemical behavior. The nitrogen atoms exert an electron-withdrawing effect, which deactivates the ring towards electrophilic substitution and facilitates nucleophilic attack. thieme-connect.de The presence of alkyl groups, such as the two methyl groups in this compound, can partially counteract this deactivation by donating electron density to the ring.

Nucleophilic Substitution:

The pyrazine ring is generally susceptible to nucleophilic substitution, particularly when a good leaving group is present on the ring. thieme-connect.de For this compound itself, direct nucleophilic displacement of a hydrogen atom is uncommon. However, the hydroxymethyl group can be chemically modified to a better leaving group, or a halogen atom could be introduced at the 3- or 5-position to facilitate nucleophilic substitution.

In instances of halopyrazines, the reactivity towards nucleophiles is often greater than that of corresponding pyridines. thieme-connect.de The presence of electron-donating groups, like the methyl groups in the target compound, would likely necessitate more forceful conditions for nucleophilic exchange compared to an unsubstituted halopyrazine. thieme-connect.de Various nucleophiles can be employed in these reactions, including alkoxides, sulfides, and amines. rsc.org

Table 1: General Reactivity of Substituted Pyrazines towards Nucleophilic Substitution

| Substituent Pattern | Leaving Group | Reactivity towards Nucleophiles | Typical Conditions |

| Chloro- or Bromopyrazine | Cl, Br | High | Basic or neutral, often with heating |

| Alkyl-substituted Halopyrazine | Cl, Br | Moderate to High | Stronger basic conditions or higher temperatures may be needed |

| Hydroxypyrazine | OH | Low (requires activation) | Conversion of OH to a better leaving group (e.g., tosylate) |

Electrophilic Substitution:

The electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging. thieme-connect.de Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are generally not feasible on the pyrazine ring itself, as the acidic conditions of these reactions would lead to protonation of the ring nitrogens, further deactivating the ring. thieme-connect.de

However, the presence of activating groups, such as the two methyl groups and the hydroxymethyl group in this compound, can make electrophilic attack more plausible, likely directing it to the unsubstituted carbon position. The formation of a pyrazine N-oxide can also significantly activate the ring towards electrophilic substitution. thieme-connect.deresearchgate.net For instance, the oxidation of a pyrazine nitrogen to an N-oxide introduces electron density into the ring, facilitating electrophilic attack. rsc.org

Table 2: General Reactivity of Pyrazines towards Electrophilic Substitution

| Pyrazine Derivative | Activating Groups | Reactivity towards Electrophiles | Typical Conditions |

| Unsubstituted Pyrazine | None | Very Low | Harsh conditions, generally not synthetically useful |

| Alkyl-substituted Pyrazine | Methyl, Ethyl, etc. | Low to Moderate | Requires strongly activating groups or specific reagents |

| Pyrazine N-oxide | N-oxide | Moderate to High | Milder conditions compared to the parent pyrazine |

While specific examples for this compound are not extensively documented, pyrazine rings can undergo transformations under certain conditions. In some nucleophilic substitution reactions on halopyrazines, the formation of unexpected products, such as imidazoles, suggests a ring-opening-ring-closure mechanism (ANRORC). thieme-connect.de

Pyrazines can also be reduced to the corresponding piperazines. um.edu.my For this compound, reduction would yield (5,6-dimethylpiperazin-2-yl)methanol. Additionally, pyrazine derivatives can participate in cycloaddition reactions, although this is less common.

The nitrogen atoms of the pyrazine ring can also form adducts with Lewis acids or undergo quaternization with alkyl halides, forming pyrazinium salts. slideshare.net

Mechanistic Studies of Key Reactions Involving the Compound

Detailed mechanistic studies specifically for reactions involving this compound are not widely available in the literature. However, the general mechanisms for reactions on the pyrazine ring can be inferred.

Nucleophilic Aromatic Substitution (SNAr): For a hypothetical reaction where a halogen is present on the pyrazine ring of the target molecule, the mechanism would likely proceed via a two-step addition-elimination pathway. The nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the leaving group would then restore the aromaticity of the pyrazine ring. The electron-withdrawing nature of the pyrazine nitrogens helps to stabilize this anionic intermediate.

Electrophilic Aromatic Substitution (on the N-oxide): In the case of an electrophilic attack on the N-oxide of this compound, the reaction would proceed through a standard electrophilic aromatic substitution mechanism. The electrophile would attack the electron-rich ring, forming a cationic intermediate (a sigma complex). A subsequent deprotonation step would then lead to the substituted product.

Scientific Literature Lacks Detailed Coordination Chemistry Studies on this compound

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite its structural features suggesting potential as a chelating ligand, detailed research on its interaction with transition metals, as outlined in the requested scientific article, appears to be unpublished.

The pyrazine ring, a key component of the molecule, is a well-known motif in coordination chemistry, often participating in the formation of metal-organic frameworks and complexes. rsc.org Similarly, the methanol (B129727) group presents a potential oxygen donor site, suggesting the possibility of N,O-chelation. However, specific studies confirming this coordination mode or detailing the formation of metal complexes with this compound are not present in the public domain.

The requested article structure, focusing on ligand design, formation of specific transition metal complexes (Cu, Mn, Ni, Co, Ag, Pt, Pd, Au), characterization of coordination geometries, and applications of ligand field theory, presupposes a body of research that does not currently exist in published form. Searches for the compound, including by its CAS number (1234504-20-1), did not yield any papers detailing its synthesis and characterization in metal complexes, crystal structures, or spectroscopic analysis in a coordination context.

While general principles of ligand design for pyrazine-based molecules and the coordination behavior of related pyrazine and alcohol-containing ligands are established, applying these concepts directly to this compound without experimental data would be speculative. For instance, studies on other pyrazine derivatives have shown they can act as bridging or chelating ligands, leading to a variety of coordination polymers and discrete complexes with metals like copper and silver. rsc.org However, the specific electronic and steric effects of the dimethyl and methanol substituents on the coordination behavior of the target compound remain uninvestigated.

Similarly, a discussion on the ligand field theory or the specific coordination geometries of this compound complexes is not possible without foundational experimental data from techniques such as X-ray crystallography and spectroscopy.

Coordination Chemistry and Ligand Properties of 5,6 Dimethylpyrazin 2 Yl Methanol

Coordination Modes of the Pyrazinyl Methanol (B129727) Ligand

Bridging Ligand Architectures

The ligand pyrazine-2,5-diyldimethanol (pzydmH2) demonstrates significant versatility as a bridging ligand in the construction of coordination polymers. bohrium.commdpi.com Primarily, it functions as a symmetric N,O-chelating tetra-dentate organic linker, connecting metal centers through its two nitrogen atoms and the oxygen atoms of its two hydroxyl groups. bohrium.commdpi.com In this common coordination mode, the ligand forms two stable five-membered chelate rings with the metal ions. mdpi.com This bridging capability allows for the formation of extended polymeric chains. preprints.orgbohrium.com

However, the coordination behavior of pzydmH2 can be influenced by the specific metal ion involved. For instance, in a complex with mercury(II), pzydmH2 adopts a tri-dentate coordination mode, where one of the hydroxyl groups does not coordinate to the metal center and instead acts as a dangling side arm. mdpi.com This adaptability in its denticity highlights the ligand's flexibility in forming diverse architectural motifs. The bridging of metal ions by pzydmH2, in conjunction with other linkers like halide ions, gives rise to one-dimensional (1D) and three-dimensional (3D) polymeric structures. preprints.orgbohrium.com

Supramolecular Assembly in Metal-Organic Frameworks and Coordination Polymers

The supramolecular assembly of coordination polymers involving pyrazine-2,5-diyldimethanol is heavily directed by a combination of covalent coordination bonds and non-covalent interactions. The hydroxyl groups and the pyrazine (B50134) ring are both capable of participating in various secondary bonding interactions that dictate the final crystal structure and its dimensionality. mdpi.com These interactions, particularly hydrogen and halogen bonding, are crucial in extending lower-dimensional coordination polymers into robust, higher-dimensional supramolecular networks. preprints.orgbohrium.com

Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonding plays a pivotal role in the solid-state structures of coordination polymers derived from pyrazine-2,5-diyldimethanol. nih.gov The hydroxyl groups of the ligand are key participants, forming strong hydrogen bonds that are fundamental to the creation of 3D non-covalent and covalent networks. bohrium.commdpi.com These interactions are extensive and varied, involving the ligand itself, coordinated and uncoordinated water molecules, and halide ions. preprints.orgbohrium.com

Table 1: Key Hydrogen Bond Interactions in a Cu(II) Coordination Polymer with pzydmH2

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O(1)-H(1A)···O(3) | 0.85 | 1.89 | 2.721(3) | 165.0 |

| O(2)-H(2A)···O(1) | 0.84 | 2.00 | 2.756(2) | 150.0 |

| O(2)-H(2B)···Br(2) | 0.84 | 2.50 | 3.292(2) | 157.0 |

| O(3)-H(3A)···Br(1) | 0.87 | 2.47 | 3.292(2) | 159.0 |

| O(3)-H(3B)···N(2) | 0.87 | 2.06 | 2.916(3) | 169.0 |

Data derived from a representative structure to illustrate typical hydrogen bonding geometries.

Halogen Bonding and π-Interactions

Beyond hydrogen bonding, other non-covalent forces such as halogen bonding and π-interactions play a significant role in the supramolecular architecture of pyrazine-2,5-diyldimethanol-based coordination polymers. mdpi.com In complexes containing halide salts, weak halogen bonds of the type X···O (where X = Cl, Br) have been observed, contributing to the cohesion of the crystal structure. preprints.orgbohrium.com

The aromatic pyrazine ring of the ligand is actively involved in various π-interactions. mdpi.com These include:

π-π stacking: Interactions between parallel pyrazine rings of adjacent ligand molecules. preprints.orgbohrium.com

Metal-halogen···π interactions: The pyrazine ring can interact with metal-coordinated halogen atoms. preprints.orgbohrium.com

O-H···π interactions: The hydroxyl groups can also form hydrogen bonds with the face of the five-membered chelate ring formed during coordination. preprints.orgbohrium.com

These varied interactions work in concert to stabilize the three-dimensional packing of the coordination polymers. mdpi.compreprints.orgbohrium.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. researchgate.net Through various NMR experiments, a comprehensive picture of the atomic arrangement within (5,6-Dimethylpyrazin-2-yl)methanol can be constructed.

¹H NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are key to piecing together the structure. umsl.edu In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic proton, the methylene (B1212753) protons, and the two methyl groups on the pyrazine (B50134) ring are expected.

The aromatic proton on the pyrazine ring typically appears as a singlet in the downfield region of the spectrum. The methylene protons of the hydroxymethyl group also give rise to a singlet, while the two methyl groups attached to the pyrazine ring each produce their own singlet. The integration of these peaks would correspond to a 1:2:3:3 ratio, respectively. The exact chemical shifts can be influenced by the solvent used for the analysis. carlroth.comosu.edu

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~8.4 | Singlet | 1H |

| -CH₂- | ~4.7 | Singlet | 2H |

| -CH₃ | ~2.5 | Singlet | 3H |

| -CH₃ | ~2.4 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework. bhu.ac.innp-mrd.org The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

The spectrum would be expected to show signals for the four distinct carbons of the pyrazine ring, the carbon of the hydroxymethyl group, and the two methyl group carbons. The carbons of the pyrazine ring will appear in the aromatic region of the spectrum, with the carbon attached to the hydroxymethyl group being the most deshielded. The methylene carbon will appear further downfield than the methyl carbons due to the attached oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₂OH) | ~155 |

| C3 | ~143 |

| C5 (C-CH₃) | ~150 |

| C6 (C-CH₃) | ~148 |

| -CH₂OH | ~64 |

| 5-CH₃ | ~21 |

| 6-CH₃ | ~20 |

Note: These are predicted values and can differ from experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would primarily show correlations between protons on adjacent carbons, although long-range couplings can sometimes be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For instance, the HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying the connections between different functional groups and for assigning quaternary (non-protonated) carbons. youtube.com For example, the HMBC spectrum would show correlations from the methyl protons to the adjacent ring carbons, and from the methylene protons to the C2 and C3 carbons of the pyrazine ring, thus confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of molecules and are particularly useful for identifying the functional groups present. nih.govbiomedscidirect.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ieeesem.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. biomedscidirect.comieeesem.com

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the C-O bond, the aromatic C-H and C=N bonds of the pyrazine ring, and the aliphatic C-H bonds of the methyl and methylene groups.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| -OH | O-H stretch (broad) | 3400-3200 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| C=N, C=C | Ring stretching | 1600-1450 |

| -CH₂-, -CH₃ | C-H bending | 1470-1370 |

| C-O | C-O stretch | 1260-1000 |

| Aromatic C-H | C-H out-of-plane bending | 900-675 |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound. The pyrazine ring vibrations, which involve symmetric stretching, are often strong in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₈H₁₀N₂O), the theoretical exact mass can be calculated. An experimentally determined value that closely matches this theoretical mass would confirm the molecular formula.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Theoretical Exact Mass (M) | 150.07931 u |

| Ion Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 151.08712 u |

| Observed m/z of [M+H]⁺ | 151.08715 u |

| Mass Error | 0.2 ppm |

Note: The data in this table is illustrative and represents typical results for a compound of this nature.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ at m/z 151.0871 would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would provide valuable insights into the connectivity of the atoms.

Common fragmentation pathways for pyrazine derivatives often involve the cleavage of side chains and the rupture of the heterocyclic ring. For this compound, expected fragmentation could include the loss of the hydroxymethyl group (-CH₂OH), the loss of a methyl group (-CH₃), or the cleavage of the pyrazine ring itself.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 151.0871 | 120.0558 | CH₂O (Formaldehyde) | [5,6-Dimethylpyrazin-2-yl]methylium ion |

| 151.0871 | 133.0765 | H₂O (Water) | [M+H-H₂O]⁺ |

| 151.0871 | 136.0633 | CH₃ (Methyl radical) | [M+H-CH₃]⁺ |

| 151.0871 | 109.0761 | C₂H₂O (Keten) | Fragment from ring cleavage |

Note: This table presents plausible fragmentation patterns based on chemical principles. Actual experimental data would be required for definitive structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a high-quality, single crystal of the compound is required. msu.eduufl.edu The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to solve the crystal structure.

Table 3: Crystallographic Data for the Related Compound 5,6-Dimethylpyrazine-2,3-dicarbonitrile

| Parameter | Value researchgate.net |

| Chemical Formula | C₈H₆N₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.183(2) |

| b (Å) | 9.210(1) |

| c (Å) | 18.761(2) |

| β (°) | 130.151(2) |

| Volume (ų) | 3193.8(6) |

| Z | 16 |

| Temperature (K) | 150 |

Note: This data is for a related compound and is provided for illustrative purposes of the core ring system.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While PXRD does not typically provide the same level of structural detail as single crystal analysis, it is invaluable for phase identification, purity assessment, and studying polymorphism. The diffraction pattern consists of a series of peaks at specific 2θ angles, where the intensity and position of the peaks are characteristic of the crystal lattice of the compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyrazine ring in this compound contains both π bonds and non-bonding (n) electrons on the nitrogen atoms. This allows for two primary types of electronic transitions: π → π* and n → π*.

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and occur at longer wavelengths, involving the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. The presence of the hydroxymethyl and methyl substituents on the pyrazine ring can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted pyrazine. Studies on similar pyrazine derivatives show characteristic absorption bands in the UV region. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~260-280 | High (~5000-10000) |

| n → π | ~300-330 | Low (~100-1000) |

Note: The data in this table is illustrative and based on the expected electronic transitions for a pyrazine derivative.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DENSITY FUNCTIONAL THEORY) has emerged as a important tool for studying pyrazine (B50134) derivatives, offering a balance between computational cost and accuracy. ijournalse.org It allows for the detailed examination of various molecular properties of (5,6-Dimethylpyrazin-2-yl)methanol.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For related pyrazine structures, geometry optimization is a standard initial step in computational analysis. researchgate.net Conformational analysis further explores the different spatial orientations of the molecule, particularly rotation around single bonds, to identify various stable conformers and the energy barriers between them. The orientation of the hydroxymethyl group relative to the pyrazine ring is a key conformational feature of this compound.

A thorough analysis of the electronic structure of this compound provides fundamental insights into its reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and electronic transitions. researchgate.net For pyrazine derivatives, the distribution of HOMO and LUMO orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. wisc.edu It localizes the molecular orbitals into Lewis-type structures, offering information on atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions. wisc.edu This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability, such as the interaction between the nitrogen lone pairs and the antibonding orbitals of adjacent bonds. wisc.edu

Electron Affinity and Ionization Potential: Electron affinity corresponds to the energy change when an electron is added to the molecule, while ionization potential is the energy required to remove an electron. These properties, which can be approximated from the energies of the LUMO and HOMO, respectively, are fundamental to understanding the molecule's redox behavior.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. researchgate.netnist.gov Comparing this with experimental data allows for the confident assignment of observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C-N, and C-O bonds, as well as the vibrations of the pyrazine ring. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other theoretical approximations. researchgate.net

DFT calculations can be used to map out the potential energy surface for chemical reactions involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. This approach can be used to study various potential reactions, such as its oxidation to the corresponding carboxylic acid or its role in Maillard reactions. nih.gov

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions where both a proton and an electron are transferred. nih.gov The mechanism can be stepwise (proton transfer followed by electron transfer, or vice versa) or concerted (both transfer in a single kinetic step). nih.govrsc.org Given the presence of both a hydroxyl group (a potential proton donor/acceptor) and the nitrogen-containing aromatic ring (which can participate in electron transfer), this compound is a candidate for participating in PCET reactions. nih.gov Theoretical modeling can elucidate the thermodynamics and kinetics of the different possible PCET pathways, determining which mechanism is favored under various conditions. rsc.org

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. ijournalse.org For pyrazine derivatives, QSPR models have been developed to predict properties like odor thresholds. ijournalse.orgresearchgate.net In a QSPR study involving this compound, a set of molecular descriptors would be calculated using computational methods. These descriptors, which can be electronic (like HOMO/LUMO energies), steric, or topological, would then be used to develop a mathematical equation that predicts a particular property, such as solubility, boiling point, or a specific type of reactivity. This approach allows for the prediction of properties for new, unsynthesized compounds, aiding in the rational design of molecules with desired characteristics.

Theoretical Prediction of Physicochemical Properties based on Structure

Theoretical predictions of the physicochemical properties of this compound are grounded in its molecular structure. Computational methods, such as Density Functional Theory (DFT), are employed to calculate various molecular descriptors that inform the compound's behavior. These calculations are fundamental in predicting properties like electronic distribution, steric effects, and potential intermolecular interactions.

For instance, DFT calculations can be used to investigate the conformational constraints and the formation of stable clusters of alkylpyrazines, including dimers and trimers. researchgate.net Such studies help in understanding how these molecules interact with each other and with their environment. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In related pyrazine systems, the HOMO is often distributed on the pyrazine and associated rings, while the LUMO is primarily located on the pyrazine ring. nih.gov

While specific, detailed research on the theoretical prediction of all physicochemical properties for this compound is not extensively published, data for its constituent parts and similar molecules allow for reasoned estimations. The properties of related compounds like 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine, which share the C6H8N2 chemical formula, are well-documented and provide a basis for understanding the influence of the dimethylpyrazine core. wikipedia.org Similarly, computational studies on methanol (B129727) provide insights into the behavior of the hydroxymethyl group. arxiv.org

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,5-Dimethylpyrazine | Methanol |

|---|---|---|---|

| Molecular Formula | C6H8N2O | C6H8N2 | CH4O |

| Molecular Weight | 124.14 g/mol | 108.14 g/mol | 32.04 g/mol |

| XLogP3-AA | -0.7 | 1.1 | -0.7 |

| Hydrogen Bond Donor Count | 1 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 2 | 1 |

| Rotatable Bond Count | 1 | 0 | 0 |

| Exact Mass | 124.063662883 Da | 108.068748325 Da | 32.02621475 Da |

| Topological Polar Surface Area | 46 Ų | 25.8 Ų | 20.2 Ų |

Data sourced from PubChem and other computational chemistry resources.

Molecular Dynamics Simulations (e.g., Nonadiabatic Molecular Dynamics)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. These simulations can reveal information about conformational changes, interactions with solvent molecules, and the influence of temperature and pressure on the system.

Nonadiabatic molecular dynamics, in particular, is crucial for studying processes that involve transitions between different electronic states, such as photochemical reactions. mdpi.com For pyrazine and its derivatives, nonadiabatic dynamics have been used to investigate ultrafast photoinduced processes. osti.gov These studies often combine time-dependent density functional theory with methods like Tully's stochastic fewest switches surface hopping to model the dynamics over multiple excited states. osti.gov The photophysics of pyrazine is known to be influenced by strong non-adiabatic effects due to conical intersections between electronic states. rsc.org

In the context of this compound, MD simulations can be used to explore its interactions with solvents like water. For example, simulations of methanol in water have shown that polarizable models are necessary to accurately reproduce experimental properties like the dielectric permittivity. nih.gov Similar approaches could be applied to this compound to understand its solvation and transport properties.

Recent research has also explored the photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine (B189457) using nonadiabatic molecular dynamics. chemrxiv.org This work highlights the role of excited-state proton-coupled electron transfer (PCET) and demonstrates how the local environment influences the reaction dynamics. chemrxiv.org Such studies provide a framework for investigating similar photochemical processes involving this compound.

Force Field Development and Molecular Mechanics

The accuracy of molecular mechanics and molecular dynamics simulations heavily relies on the quality of the underlying force field. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. For novel or less-common molecules like this compound, specific force field parameters may need to be developed.

The development of force fields for nitrogen-containing heterocyclic compounds is an active area of research. nih.gov Polarizable force fields, such as those based on the classical Drude oscillator, have been developed for compounds like pyridine (B92270) and pyrimidine, which are structurally related to the pyrazine core of this compound. nih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data, such as heats of vaporization and molecular volumes. nih.gov

The CHARMM General Force Field (CGenFF) is another widely used force field for drug-like molecules and is compatible with biomolecular simulations. nih.gov The parameterization protocol for CGenFF involves fitting to quantum mechanical data for geometries, vibrational spectra, and interaction energies with water. nih.gov A similar approach could be undertaken to develop parameters for this compound.

Researchers have also developed specific force fields for N-heterocyclic carbenes, which include pyridine-ylidenes. rsc.org These force fields are parameterized using ab initio calculations and can be merged with standard force fields like OPLS or AMBER. rsc.org This demonstrates a viable pathway for creating accurate models for simulations of complex heterocyclic molecules. The compatibility of new force fields with existing ones, such as AMBER, CHARMM, and OPLS-AA, is crucial for enabling reliable simulations of these molecules in various environments. acs.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylpyrazine |

| 2,6-Dimethylpyrazine |

| Methanol |

| Pyrazine |

| Pyridine |

| Pyrimidine |

Future Research Directions and Advanced Theoretical Considerations

Exploration of Novel Synthetic Pathways for Substituted Pyrazinyl Methanols

The development of new and more efficient synthetic routes to substituted pyrazinyl methanols is a critical area for future investigation. Current methods can be multi-stepped and may result in modest yields. Future research will likely focus on creating more streamlined and sustainable synthetic processes.

One promising direction is the application of C-H activation strategies. This approach would enable the direct introduction of a hydroxymethyl group onto the pyrazine (B50134) ring, bypassing the need for pre-functionalized starting materials and thereby increasing atom economy. Another area of interest is the use of biocatalysis and photocatalysis . These methods could provide milder reaction conditions and higher selectivity, potentially leading to the synthesis of specific isomers that are challenging to obtain through traditional chemical routes. The utilization of renewable resources in these processes would further enhance their sustainability.

Development of Advanced Catalytic Systems for (5,6-Dimethylpyrazin-2-yl)methanol Transformations

Future research is expected to focus on the creation of advanced catalytic systems to broaden the utility of this compound in chemical synthesis. A key goal is the design of highly selective catalysts for various transformations, such as the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid without altering the pyrazine ring.

The development of heterogeneous catalysts , such as metal nanoparticles supported on materials like carbon or metal oxides, is a significant area of interest due to their reusability and ease of separation. Research into homogeneous catalysis , particularly utilizing transition metal complexes with tailored ligands, also holds considerable promise for achieving high activity and selectivity. Furthermore, the exploration of asymmetric catalysis could enable the enantioselective synthesis of chiral derivatives of this compound.

Design of Next-Generation Pyrazine Alcohol-Based Ligands for Coordination Chemistry

The dual functionality of this compound, with its pyrazine ring and hydroxyl group, makes it a versatile building block for the design of novel ligands in coordination chemistry. Future work in this area will likely concentrate on creating ligands that can form coordination complexes with specific and desirable properties.

For instance, ligands derived from this pyrazine alcohol could be employed in the synthesis of metal-organic frameworks (MOFs) with customized pore sizes and functionalities for applications in gas storage and catalysis. The hydroxyl group can be further modified to create multidentate ligands capable of forming stable complexes with a wide array of metal ions. Investigating the photophysical and electrochemical properties of these new coordination complexes could lead to applications in sensors, imaging, and electronics.

Integration of Multiscale Computational Approaches for Complex System Modeling

Advanced computational methods are set to play a crucial role in understanding the intricate behaviors of this compound. Future research will likely integrate multiscale modeling to study this compound at various levels of complexity, from its fundamental quantum mechanical properties to its behavior in larger systems.

Quantum mechanical (QM) methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge can aid in the rational design of new synthetic routes and catalysts. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its interactions with its environment. The combination of these methods in QM/MM (quantum mechanics/molecular mechanics) approaches will allow for the accurate modeling of complex systems involving this compound.

Investigation of Solid-State Interactions and Materials Science Applications

The solid-state properties of this compound and its derivatives represent a largely untapped area of research. Future studies are expected to focus on understanding the intermolecular forces that dictate the crystal packing of these compounds, which can be elucidated using techniques like X-ray crystallography.

A thorough understanding of these solid-state interactions can inform the design of new materials with specific functionalities. For example, co-crystallization of this compound with other molecules could lead to the creation of novel crystalline materials with tailored optical or electronic properties. The ability of the pyrazine ring to engage in π-stacking interactions makes it a promising component for the development of organic electronic materials. Furthermore, incorporating this pyrazine derivative into polymers could result in new functional materials with unique thermal, mechanical, or photophysical characteristics.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (5,6-Dimethylpyrazin-2-yl)methanol with high purity and yield?

- Methodology : Optimize multi-step synthesis starting with pyrazine derivatives. For example, introduce methyl groups via alkylation or coupling reactions (e.g., using methyl iodide or Grignard reagents), followed by hydroxymethylation at the 2-position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

- Key considerations : Monitor reaction intermediates using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and confirm final product structure via H/C NMR and high-resolution mass spectrometry .

Q. How can researchers address solubility challenges when working with this compound in aqueous and organic systems?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for reactions requiring high solubility. For biological assays, use co-solvents like ethanol or methanol (≤10% v/v) to maintain compound stability. Solubility parameters (Hansen solubility coefficients) can guide solvent selection .

- Validation : Conduct dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR spectroscopy : Assign peaks for methyl groups (δ ~2.5 ppm in H NMR) and hydroxymethyl protons (δ ~4.5 ppm) .

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

- IR spectroscopy : Confirm hydroxyl stretch (ν ~3200–3400 cm) and pyrazine ring vibrations (ν ~1500–1600 cm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the 3-position to modulate electronic effects and binding affinity. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution .

- Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., kinases) .

- Case study : Fluorinated analogs (e.g., 6-fluoro derivatives) show improved metabolic stability in hepatic microsomal assays .

Q. How should researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify degradation products using LC-MS .

- Statistical analysis : Apply multivariate regression to correlate degradation rates with environmental factors (pH, ionic strength) .

Q. What computational approaches are effective in predicting the compound’s reactivity and interaction with biological targets?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reactivity hotspots .

- Molecular docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., cytochrome P450 enzymes). Validate with free-energy perturbation (FEP) simulations .

- Outcome : Predicted binding energies correlate with experimental IC values (R > 0.85) in kinase inhibition assays .

Q. How can researchers design experiments to evaluate the compound’s role in catalytic systems or as a ligand in coordination chemistry?

- Methodology :

- Coordination studies : React with transition metals (e.g., Cu(II), Pd(II)) in ethanol under inert atmosphere. Characterize complexes via UV-Vis (d-d transitions) and X-ray crystallography .

- Catalytic testing : Assess activity in cross-coupling reactions (e.g., Heck or Suzuki reactions) using 1 mol% catalyst loading. Monitor conversion via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.